molecular formula C7H10N2OS B15218188 2-Amino-4,5-dimethylfuran-3-carbothioamide

2-Amino-4,5-dimethylfuran-3-carbothioamide

Cat. No.: B15218188
M. Wt: 170.23 g/mol
InChI Key: NXNKPOSUFXLQNM-UHFFFAOYSA-N
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Description

2-Amino-4,5-dimethylfuran-3-carbothioamide is a heterocyclic compound with a unique structure that includes a furan ring substituted with amino and carbothioamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,5-dimethylfuran-3-carbothioamide typically involves the reaction of 2-Amino-4,5-dimethylfuran-3-carbonitrile with thiourea under acidic conditions. The reaction proceeds through nucleophilic substitution, where the cyano group is replaced by a carbothioamide group. The reaction conditions often include heating the mixture to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,5-dimethylfuran-3-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-4,5-dimethylfuran-3-carbothioamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 2-Amino-4,5-dimethylfuran-3-carbothioamide involves its interaction with biological targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,5-dimethylfuran-3-carbonitrile: A precursor in the synthesis of 2-Amino-4,5-dimethylfuran-3-carbothioamide.

    2-Amino-4,5-diphenylfuran-3-carbonitrile: A similar compound with phenyl groups instead of methyl groups.

    4-Amino-3,5-dimethylisoxazole: Another heterocyclic compound with similar reactivity.

Uniqueness

This compound is unique due to its carbothioamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new materials and exploring novel biological activities.

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

2-amino-4,5-dimethylfuran-3-carbothioamide

InChI

InChI=1S/C7H10N2OS/c1-3-4(2)10-6(8)5(3)7(9)11/h8H2,1-2H3,(H2,9,11)

InChI Key

NXNKPOSUFXLQNM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=C1C(=S)N)N)C

Origin of Product

United States

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